molecular formula C20H20N2O2 B2526725 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide CAS No. 2034518-14-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Cat. No.: B2526725
CAS No.: 2034518-14-2
M. Wt: 320.392
InChI Key: KYWWDYSQUPSXBY-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has demonstrated the utility of furan derivatives, including compounds structurally related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide, in synthesizing heterocyclic compounds. For instance, studies on tertiary N-furfurylamides of aromatic and heteroaromatic carboxylic acids under acidic conditions revealed methods for synthesizing pyrrolo[1,2-a]diazepinone derivatives through acid-catalyzed transformations, highlighting the versatility of furan compounds in synthesizing annelated heterocyclic systems (Stroganova et al., 2009). Additionally, the role of furan-containing ligands in forming transition metal complexes has been explored, demonstrating their potential in antimicrobial activities and as chelating agents (Patel, 2020).

Biological Activities

Compounds with furan rings have been shown to exhibit a wide range of biological activities. Research into polysubstituted pyridine derivatives, for example, has identified compounds with fungicidal and herbicidal activities, underscoring the potential agricultural applications of these compounds (Zheng & Su, 2005). Moreover, the synthesis of compounds based on reactions of arylmethylidenefuran-2(3H)-ones with binucleophilic reagents has led to the development of new biologically active compounds, indicating the value of furan derivatives in discovering novel pharmacological agents (Aniskova et al., 2017).

Structural Studies and Material Science Applications

Structural studies of furan-containing compounds provide insight into their chemical properties and potential applications in material science. The synthesis and characterization of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents, for instance, have been facilitated by microwave-assisted synthesis, highlighting the role of furan derivatives in developing new therapeutic agents (Ravula et al., 2016). Additionally, multicomponent synthesis approaches have been employed to generate functionally diverse thieno[2,3-b]pyridines, further showcasing the adaptability of furan-based compounds in synthesizing complex heterocyclic structures with potential applications across various scientific fields (Dyachenko et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with CYP2A6 can lead to either inhibition or activation of the enzyme, depending on the specific context and concentration of this compound.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including potential adaptive responses or toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic or modulatory effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a certain dosage level must be reached to elicit a significant biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or exhibit different properties . The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular and systemic physiology.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-4-15-6-8-17(9-7-15)20(23)22-13-16-11-18(14-21-12-16)19-5-3-10-24-19/h3,5-12,14H,2,4,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWWDYSQUPSXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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